molecular formula C18H15N3O2 B2375950 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine CAS No. 1026524-67-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine

Cat. No. B2375950
M. Wt: 305.337
InChI Key: YBPIJARTCXVFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis . This compound was found to be a rather active inhibitor of these two pathogenic bacterial strains .


Synthesis Analysis

The synthesis of compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine” often involves complex chemical processes. For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of this compound was determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine derivatives in antimicrobial and antifungal applications. A study synthesized derivatives showing significant antibacterial and antifungal activity, comparable to standard drugs Streptomycin and Amphotericin-B, highlighting its potential in combating resistant microbial strains (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).

Bacterial Biofilm Inhibition

Another study focused on the synthesis of N-alkyl/aralkyl derivatives, finding that some exhibited suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity. This suggests its use in preventing bacterial colonization and biofilm formation, a significant challenge in medical device-related infections (M. Abbasi et al., 2020).

Anti-diabetic Potential

The compound and its derivatives have been investigated for their anti-diabetic potential, showing moderate inhibitory activities against α-glucosidase enzyme, which is crucial for blood glucose regulation. This opens avenues for new therapeutic agents in managing type-2 diabetes (M. Abbasi et al., 2023).

Antitumor and Anticancer Activity

Research into the antitumor and anticancer properties of derivatives has shown promising results. Specific derivatives have been identified with significant activity against various cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer drugs (Amira S. Abd El‐All et al., 2015).

Alzheimer's Disease Treatment Potential

Derivatives have also been evaluated for their potential in treating Alzheimer's disease, showing dual inhibitory activity against cholinesterases and β-secretase (BACE-1), important targets in Alzheimer's disease management. This suggests the compound's framework as a promising avenue for developing multifunctional Alzheimer's therapeutics (T. Mohamed et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)15-11-18(20-12-19-15)21-14-6-7-16-17(10-14)23-9-8-22-16/h1-7,10-12H,8-9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIJARTCXVFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine

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